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5-Oxo-7-phenylheptanoic acid

Cat. No.: B8223261
M. Wt: 220.26 g/mol
InChI Key: PCIIZINALXTQHE-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Chemical Biology

Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. wikipedia.org Their significance spans broadly across chemistry and biology. In biochemistry, α-keto acids are pivotal intermediates in critical metabolic pathways like the Krebs cycle and glycolysis. wikipedia.org

Gamma-keto acids, such as 5-Oxo-7-phenylheptanoic acid, and their derivatives are valuable as versatile building blocks in organic synthesis. acs.org For instance, γ-keto carboxylic acids can be modified to create important structures like lactones and dihydropyridazinones. acs.org Research has shown that related oxo-fatty acids can be involved in a range of biological activities, including the modulation of inflammation and the regulation of cell growth. ontosight.ai Specifically, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), another 5-oxo fatty acid, is a potent chemoattractant for eosinophils and neutrophils, suggesting a role in inflammatory and allergic responses. nih.govencyclopedia.pubnih.gov The presence of the phenyl group in this compound adds another layer of chemical functionality, influencing its reactivity and potential as a precursor in the synthesis of more complex, biologically active molecules.

Overview of Structural Class and Nomenclature Challenges

The systematic naming of polyfunctional compounds like this compound follows a set of priority rules established by the International Union of Pure and Applied Chemistry (IUPAC). In a molecule containing both a carboxylic acid and a ketone, the carboxylic acid group is assigned higher priority. vedantu.comcurlyarrows.com Consequently, the molecule is named as a carboxylic acid, and the ketone is designated with an "oxo" prefix.

The name "this compound" is derived as follows:

Heptanoic acid: This is the parent name, indicating a seven-carbon chain with a carboxylic acid as the principal functional group.

5-Oxo: This prefix indicates a ketone functional group is located at the fifth carbon atom of the chain, with the carboxyl carbon being C1.

7-Phenyl: This indicates a phenyl group is attached to the seventh carbon atom.

This compound falls into the structural class of gamma-keto acids (or γ-keto acids). The Greek letter designation specifies the position of the ketone relative to the carboxyl group.

Keto Acid Classification Position of Ketone Group (relative to -COOH) Example
Alpha (α) / 2-Oxo Adjacent to the carboxyl group (C2)Pyruvic acid wikipedia.org
Beta (β) / 3-Oxo On the second carbon from the carboxyl group (C3)Acetoacetic acid wikipedia.org
Gamma (γ) / 4-Oxo or 5-Oxo On the third (C4) or fourth (C5) carbon from the carboxyl groupLevulinic acid (4-oxopentanoic acid) wikipedia.org

The nomenclature can become challenging with increasing functional complexity, requiring careful identification of the principal functional group and correct alphabetical ordering of prefixes for various substituents. libretexts.org182.160.97

Historical Perspectives on the Study of Phenyl-Keto Acids

The study of phenyl-keto acids has a rich history deeply intertwined with the understanding of metabolic diseases. A landmark event was the discovery of phenylketonuria (PKU) in 1934 by the Norwegian physician and chemist Asbjørn Følling. nih.govnih.govwikipedia.org Følling was approached by a mother of two children with severe intellectual disabilities who had noticed a peculiar musty odor in their urine. pkunews.org

Through meticulous chemical analysis, Følling identified the substance responsible as phenylpyruvic acid, an α-keto acid. nih.gov He correctly hypothesized that the condition, which he named "oligophrenia phenylpyruvica," was an inborn error of metabolism involving the amino acid phenylalanine. nih.govpkunews.orgsciencehistory.org This was the first time an inherited metabolic disorder was shown to affect the mind. nih.gov Følling's work was quickly confirmed by researchers in the US and Britain, where the condition was renamed phenylketonuria. nih.gov

This pivotal discovery spurred decades of research into the relationship between genes, enzymes, and metabolic pathways. It established phenyl-keto acids as crucial biomarkers and demonstrated that some genetic disorders could be managed through dietary interventions, laying the groundwork for newborn screening programs and the field of medical genetics. nih.govsciencehistory.org

Compound Data

Below are tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 32764-94-6 chemicalbook.combldpharm.comlookchem.com
Molecular Formula C₁₃H₁₆O₃ Inferred from name

| Melting Point | 58 °C | chemicalbook.com |

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₃H₁₆O₃
5-oxo-eicosatetraenoic acid (5-oxo-ETE) C₂₀H₃₀O₃
Acetoacetic acid C₄H₆O₃
Benzaldehyde C₇H₆O
Benzoic acid C₇H₆O₂
Levulinic acid C₅H₈O₃
Phenylacetic acid C₈H₈O₂
Phenylalanine C₉H₁₁NO₂
Phenylpyruvic acid C₉H₈O₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B8223261 5-Oxo-7-phenylheptanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-7-phenylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(7-4-8-13(15)16)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIIZINALXTQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies

Direct Synthetic Routes to 5-Oxo-7-phenylheptanoic Acid

While this compound (CAS 32764-94-6) is a known chemical entity and available commercially, specific, peer-reviewed articles detailing its direct synthesis are not prevalent in a survey of scientific literature. guidechem.combldpharm.com Therefore, this section discusses general and established methodologies that are fundamental to the synthesis of the types of chemical structures embodied in the target molecule.

The synthesis of long-chain carboxylic acids and ketones often involves building blocks such as α,β-unsaturated carbonyl compounds. Pioneering approaches to these structures are cornerstones of organic synthesis. For instance, reactions like the Wittig or Horner–Wadsworth–Emmons reaction are classic methods for forming carbon-carbon double bonds, allowing for the condensation of aldehydes or ketones with stabilized ylides to create α,β-unsaturated esters, which can then be further modified. These methods, however, can produce stoichiometric amounts of byproducts like phosphine (B1218219) oxides, which can complicate large-scale preparations.

Modern synthetic chemistry often employs multistep sequences to build complex molecules from simpler, readily available starting materials. For a structure like this compound, a plausible multistep approach could involve the strategic formation of carbon-carbon bonds to construct the seven-carbon chain with the phenyl group at the terminal position. An example of a modern, multistep approach for a related structure is the synthesis of 6-aryl-4-oxohexanoic acids, which involves an initial condensation reaction followed by a reduction step to achieve the final saturated backbone. benthamdirect.comnih.gov This two-step process highlights a common strategy: first creating a key bond and functionality (an unsaturated keto acid) and then selectively modifying it (reducing the double bond) to reach the target structure.

Synthesis of Related Oxo-Phenylheptanoic Acid Isomers and Derivatives

The synthetic routes to structural isomers of this compound are more specifically documented, providing insight into the chemical strategies for placing the keto group at different positions along the phenyl-substituted acid chain.

The synthesis of β-keto acids (3-oxo acids) and their derivatives often leverages the reactivity of enolates or their synthetic equivalents. Silyl (B83357) enol ethers are versatile silyloxy intermediates in modern organic synthesis, serving as stable and manageable enolate surrogates. wikipedia.org These compounds are generally prepared by reacting an enolizable ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org

Once formed, silyl enol ethers can undergo a variety of carbon-carbon bond-forming reactions. For example, photoredox-catalyzed decarboxylative alkylation of silyl enol ethers can produce functionalized ketones. organic-chemistry.org This method involves the generation of alkyl radicals that add to the silyl enol ether, which is then hydrolyzed to yield the ketone. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H functionalization allows for the direct α-arylation of ketone-derived silyl enol ethers. nsf.gov Such strategies could be hypothetically applied to construct the 3-oxo-phenylheptanoic acid backbone by coupling appropriate fragments.

A documented approach for synthesizing 6-aryl-4-oxohexanoic acids, which are structural analogues, provides a clear example of a multistep synthesis. benthamdirect.comnih.govingentaconnect.com This method involves the condensation of an aromatic aldehyde with levulinic acid. The reaction is typically catalyzed by piperidine (B6355638) and acetic acid in toluene, with azeotropic removal of water to drive the reaction towards the formation of a 6-aryl-4-oxohex-5-enoic acid intermediate. benthamdirect.comingentaconnect.com This unsaturated product is then subjected to catalytic hydrogenation, commonly using palladium on carbon (Pd/C) as the catalyst, to reduce the carbon-carbon double bond and yield the final 6-aryl-4-oxohexanoic acid. benthamdirect.comnih.govingentaconnect.com

Table 1: Synthesis of 6-Aryl-4-Oxohexanoic Acids

Step Reaction Reagents and Conditions Product
1 Condensation Aromatic Aldehyde, Levulinic Acid, Piperidine, Acetic Acid, Toluene (reflux) 6-Aryl-4-oxohex-5-enoic acid

The synthesis of 7-Oxo-7-phenylheptanoic acid (also known as 6-benzoylhexanoic acid) is well-established. innospk.comstenutz.eu The typical production route involves the oxidation of its precursor, 7-phenylheptanoic acid. innospk.com This transformation can be achieved using common and potent oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions are effectively employed to convert the methylene (B1212753) group adjacent to the phenyl ring into a carbonyl group, thereby forming the desired keto acid. innospk.com In industrial applications, these processes may be adapted for continuous flow reactors to improve efficiency and yield. innospk.com This compound serves as a key intermediate in the synthesis of the pharmaceutical agent Seratrodast. innospk.com

Table 2: Synthesis of 7-Oxo-7-phenylheptanoic Acid

Step Reaction Starting Material Reagents Product

Synthesis of Polyketide-Type Phenylheptanoic Acids (e.g., 3,5,7-Trioxo-7-phenylheptanoic Acid)

The synthesis of polyketide-type phenylheptanoic acids, such as 3,5,7-trioxo-7-phenylheptanoic acid, draws inspiration from the biosynthetic pathways of polyketides. These natural products are assembled through repetitive Claisen-type condensations of small carboxylic acid units. nih.govoregonstate.edu In a laboratory setting, the Claisen condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.org

While a direct, detailed synthesis of 3,5,7-trioxo-7-phenylheptanoic acid is not extensively documented in readily available literature, its structure suggests a convergent synthesis strategy. A plausible approach would involve the iterative application of Claisen condensations or related acylation reactions. For instance, a retrosynthetic analysis might disconnect the molecule into simpler precursors such as a phenyl-substituted ketoester and a malonyl or acetoacetyl equivalent.

The biosynthesis of polyketides is a modular process, where enzymes called polyketide synthases (PKSs) catalyze the sequential condensation of acyl-CoA units. nih.govnih.gov This natural strategy can be mimicked in chemical synthesis through controlled, stepwise additions of ketene (B1206846) silyl acetals or by employing masked acetoacetate (B1235776) synthons. The inherent reactivity of the poly-β-keto system in 3,5,7-trioxo-7-phenylheptanoic acid makes its synthesis challenging due to the potential for intramolecular reactions and the need for careful control of reaction conditions. youtube.com

A related compound, 4,7-dioxo-7-phenylheptanoic acid, has been synthesized from acetophenone (B1666503) and furfural (B47365). asianpubs.org This synthesis involves an initial aldol (B89426) condensation followed by hydrolysis, demonstrating a potential strategy for building the phenylheptanoic acid backbone. asianpubs.org Adapting such a strategy for a trioxo- derivative would require different starting materials and a more complex series of condensations and oxidations.

Reaction Type Description Relevance to Synthesis
Claisen CondensationA carbon-carbon bond-forming reaction between two esters or an ester and a ketone. wikipedia.orgFundamental for building the polyketide backbone by forming β-keto ester linkages.
Aldol CondensationA reaction that forms a β-hydroxy carbonyl compound, which can be dehydrated to an α,β-unsaturated carbonyl.Can be used to construct portions of the carbon chain, as seen in the synthesis of related dioxo-acids. asianpubs.org
Acylation ReactionsThe process of introducing an acyl group into a compound.Can be used to add keto functionalities to the growing chain.

Key Reaction Intermediates and Protecting Group Chemistry

The synthesis of this compound and more complex derivatives relies on the strategic use of key reaction intermediates and protecting groups. The choice of intermediates is crucial for building the carbon framework efficiently, while protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions.

Key Reaction Intermediates:

Common intermediates in the synthesis of γ-keto acids and their derivatives include:

β-Keto Esters: These are versatile intermediates that can be further elaborated. They are often formed through Claisen condensations. wikipedia.org

Enolates: Generated by treating a carbonyl compound with a base, enolates are key nucleophiles in many carbon-carbon bond-forming reactions.

Acyl Anion Equivalents: These reagents allow for the umpolung (reversal of polarity) of a carbonyl carbon, enabling it to act as a nucleophile. researchgate.net

Furfural Derivatives: As demonstrated in the synthesis of 4,7-dioxo-7-phenylheptanoic acid, furfural can serve as a masked dicarbonyl compound, which upon hydrolysis reveals the desired functionality. asianpubs.org

Protecting Group Chemistry:

In the synthesis of polyfunctional molecules like phenylheptanoic acids, protecting groups are indispensable. The carboxylic acid and ketone functionalities often require temporary masking to allow for selective transformations at other positions in the molecule.

Functional Group Common Protecting Groups Deprotection Conditions
Carboxylic AcidMethyl or Ethyl Esters, Benzyl Esters, tert-Butyl EstersAcid or base hydrolysis, Hydrogenolysis, Acidolysis
KetoneAcetals, KetalsMild acid

The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other parts of the molecule.

Stereoselective Synthesis Considerations

For derivatives of this compound that contain stereocenters, controlling the stereochemical outcome of the synthesis is a critical challenge. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule.

Several strategies can be employed to achieve stereoselectivity:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com Common chiral auxiliaries include pseudoephedrine and oxazolidinones. nih.gov The auxiliary works by creating a diastereomeric intermediate that favors the formation of one stereoisomer over the other due to steric hindrance.

Chiral Catalysts: A chiral catalyst can be used to create a chiral environment around the reactants, favoring the formation of one enantiomer. This approach is often more efficient as a small amount of the catalyst can produce a large amount of the desired product.

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex natural products.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

In the context of γ-keto acids, asymmetric reduction of the ketone can be a key step to introduce a stereocenter. acs.org Furthermore, enantioselective methods for the synthesis of α-stereogenic γ-keto esters have been developed, often employing organocatalysis and umpolung strategies. researchgate.net Complementary diastereoselective reduction methods for cyclic γ-keto acids have also been established to provide access to specific diastereomers of γ-lactones. acs.org

Stereoselective Strategy Description Example Application
Chiral AuxiliariesA temporary chiral group that directs the stereochemistry of a reaction. wikipedia.orgsigmaaldrich.comAttachment of a pseudoephedrine auxiliary to a carboxylic acid to control the stereochemistry of an α-alkylation. nih.gov
Chiral CatalysisUse of a chiral catalyst to create a chiral environment.Asymmetric hydrogenation of a double bond using a chiral metal complex.
Substrate-Controlled DiastereoselectionAn existing stereocenter in the molecule directs the formation of a new stereocenter.The stereoselective reduction of a ketone in a molecule with a pre-existing chiral center.

Chemical Transformations and Reactivity Profile

Reactions of the Ketone Moiety

The ketone group at the C5 position is a key site for nucleophilic attack and redox reactions.

Nucleophilic Additions and Condensations (e.g., Aldol (B89426) Condensations)

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. These reactions include additions of organometallic reagents, cyanide, and enolates.

Intramolecular aldol condensation is a potential reaction pathway for 5-Oxo-7-phenylheptanoic acid, given the presence of α-hydrogens at the C4 and C6 positions. Treatment with a base can generate an enolate at either of these positions, which can then attack the ketone carbonyl. The stability of the resulting ring structure, typically five- or six-membered rings, often dictates the major product. stackexchange.comkhanacademy.org Deprotonation at the C4 position would lead to a five-membered ring, while deprotonation at the C6 position would result in a less favorable three-membered ring. Therefore, the formation of a five-membered cyclic product is more likely under thermodynamic control. stackexchange.com

Reduction Reactions (e.g., to hydroxyl or alkane)

The ketone functionality of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to a Secondary Alcohol: Selective reduction of the ketone to a hydroxyl group can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily reduces ketones to secondary alcohols while typically not affecting the carboxylic acid moiety. masterorganicchemistry.comlibretexts.orgpressbooks.pub The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Reduction to an Alkane: Complete reduction of the ketone to a methylene group (deoxygenation) can be accomplished under more forcing conditions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by treatment with a strong base (like KOH or potassium tert-butoxide) at high temperatures. wikipedia.orgbeilstein-journals.orgmasterorganicchemistry.comyoutube.comyoutube.com The driving force is the formation of stable nitrogen gas. masterorganicchemistry.comyoutube.com

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. It is effective for reducing ketones that are stable in acidic conditions.

Reaction Reagent(s) Product
Reduction to AlcoholSodium borohydride (NaBH₄)5-Hydroxy-7-phenylheptanoic acid
Wolff-Kishner ReductionHydrazine (N₂H₄), KOH, heat7-Phenylheptanoic acid nih.gov
Clemmensen ReductionAmalgamated Zinc (Zn(Hg)), HCl7-Phenylheptanoic acid nih.gov

Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions. However, specific oxidative cleavage reactions can occur.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgwikipedia.orgnih.gov The reaction proceeds by the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting the ketone into an ester. nih.gov The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent alkyl groups. In the case of this compound, the migration of the more substituted C4 group would lead to one ester, while migration of the C6 group would lead to another.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is primarily reactive towards nucleophilic acyl substitution.

Esterification and Amidation (e.g., to hydroxamides, phenylamino (B1219803) derivatives)

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents.

Amidation: The carboxylic acid can be activated and reacted with amines to form amides. This is often achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive acyl chloride. A specific example is the synthesis of 7-Oxo-7-(phenylamino)heptanoic acid from the corresponding carboxylic acid, demonstrating the feasibility of forming amide bonds with this substrate. bldpharm.com The formation of hydroxamates can also be achieved by reacting the activated carboxylic acid with hydroxylamine.

Decarboxylation Pathways

The thermal decarboxylation (loss of CO₂) of carboxylic acids is generally difficult. While β-keto acids readily decarboxylate upon heating through a cyclic transition state, this pathway is not favored for γ-keto acids like this compound. libretexts.orgmasterorganicchemistry.comdoubtnut.comallen.inwikipedia.orgdoubtnut.com The γ-position of the ketone does not allow for the formation of the necessary six-membered cyclic intermediate for concerted decarboxylation. Therefore, harsh conditions would be required for the decarboxylation of this compound, likely proceeding through a different, higher-energy mechanism.

Transformations Involving the Phenyl Ring (e.g., substitution)

The reactivity of the phenyl ring in this compound is predominantly governed by the principles of electrophilic aromatic substitution (EAS). The substituent attached to the benzene ring is a 5-oxoheptanoic acid chain, specifically a -(CH2)4C(=O)CH2COOH group when viewed from the ring. The reactivity and the orientation of incoming electrophiles are determined by the electronic nature of this substituent.

The alkyl chain portion of the substituent is generally weakly activating, while the ketone functional group is deactivating due to its electron-withdrawing nature. The carbonyl group withdraws electron density from the aromatic ring through an inductive effect, making the ring less nucleophilic and therefore less reactive towards electrophiles than benzene itself. libretexts.orgmsu.edulibretexts.org

This deactivating effect also dictates the regioselectivity of substitution reactions. Electron-withdrawing groups direct incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com This is because the carbocation intermediates formed during electrophilic attack at the ortho and para positions are significantly destabilized by the adjacent positive charge and the electron-withdrawing nature of the substituent. The meta intermediate, while still destabilized relative to benzene, is the least unfavorable option. pressbooks.pub

Therefore, electrophilic aromatic substitution reactions on this compound are expected to be slower than on benzene and to yield predominantly meta-substituted products.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group at the meta position of the phenyl ring.

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in a meta-halogenated product.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group at the meta position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on rings with moderate to strong deactivating groups. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The ketone group in the side chain deactivates the ring sufficiently to likely prevent these reactions from occurring under standard conditions.

Table 1. General directing effects of substituents in electrophilic aromatic substitution. libretexts.orgpressbooks.pub

Cyclization Reactions (e.g., lactonization)

This compound possesses the structural features necessary for intramolecular cyclization to form a lactone, which is a cyclic ester. wikipedia.org Specifically, it is a δ-keto acid (or 5-keto acid), meaning the ketone group is at the delta (C5) position relative to the carboxylic acid carbon. This structure is a precursor to a δ-lactone, a stable six-membered ring. wikipedia.org

The direct intramolecular esterification of a keto acid is generally not feasible. The reaction typically proceeds via a two-step sequence:

Reduction of the Ketone: The carbonyl group at C5 is first reduced to a secondary hydroxyl group (-OH). This transforms the keto acid into a hydroxy acid (5-hydroxy-7-phenylheptanoic acid). This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄).

Intramolecular Esterification (Lactonization): The resulting 5-hydroxy acid can then undergo an acid-catalyzed intramolecular esterification. The hydroxyl group at C5 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. Subsequent elimination of a water molecule yields the six-membered δ-lactone. wikipedia.org This cyclization is often spontaneous or can be promoted by mild heating or acid catalysis.

Several methods have been developed for the reductive lactonization of keto acids. For instance, certain catalytic systems can achieve the reduction and subsequent cyclization in a single pot. organic-chemistry.org Biocatalytic methods using engineered enzymes like carbonyl reductases have also been employed for the stereoselective synthesis of chiral δ-lactones from δ-keto acids. rsc.org Other approaches include the manganese-catalyzed lactonization of unactivated C-H bonds, which can form γ-lactones from carboxylic acids. acs.orgnih.gov

While the prompt mentions lactonization from "trioxo-forms," the direct cyclization of the parent this compound into a δ-lactone after reduction is the most direct and well-documented cyclization pathway for this class of compounds.

Table 2. Common types of lactones and their corresponding hydroxy acid precursors. wikipedia.org

Comparative Reactivity with Structurally Analogous Compounds

The chemical reactivity of this compound is a composite of its three key structural features: the carboxylic acid, the ketone, and the phenyl group. A comparative analysis with simpler, analogous compounds highlights the influence of each functional group.

Compared to Heptanoic Acid: Heptanoic acid is a simple saturated carboxylic acid. The presence of the ketone and phenyl groups in this compound introduces additional reactive sites. The ketone's carbonyl group is an electrophilic center susceptible to nucleophilic attack, a reactivity absent in heptanoic acid. ncert.nic.in The phenyl ring can undergo electrophilic substitution, as discussed previously. The acidity of the carboxylic acid proton in this compound is not expected to differ significantly from that of heptanoic acid, as the electron-withdrawing ketone and phenyl groups are too remote to exert a strong inductive effect on the carboxyl group.

Compared to 7-Phenylheptanoic Acid: 7-Phenylheptanoic acid lacks the ketone group. lookchem.comchemicalbook.comnist.govnih.gov The primary difference in reactivity is the absence of the electrophilic carbonyl carbon at the C5 position. Therefore, this compound can undergo nucleophilic addition reactions at the ketone (e.g., reduction, formation of acetals) that are not possible for 7-phenylheptanoic acid. Furthermore, the ketone group in this compound deactivates the phenyl ring towards electrophilic substitution compared to the simple alkyl chain in 7-phenylheptanoic acid, which is weakly activating. msu.edu

Compared to a Phenyl Alkyl Ketone (e.g., 1-Phenyl-3-heptanone): A simple phenyl alkyl ketone lacks the terminal carboxylic acid group. The presence of the carboxylic acid in this compound allows for reactions typical of this functional group, such as esterification, conversion to acid chlorides, and intramolecular cyclization (lactonization). The reactivity of the ketone's carbonyl group is generally similar in both compounds, although aldehydes are typically more reactive than ketones in nucleophilic addition reactions due to steric and electronic factors. ncert.nic.in The carboxylic acid group is too far away to have a major electronic impact on the ketone's electrophilicity.

Table 3. Comparative reactivity profile of this compound and its structural analogs.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design Principles for Oxo-Phenylheptanoic Acid Derivatives

The design of derivatives of 5-Oxo-7-phenylheptanoic acid is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Key strategies often involve the modification of the core scaffold, which consists of a phenyl ring, a heptanoic acid chain, and a ketone group.

Core structural requirements for bioactivity in related phenylalkanoic acids often include the presence of both the aromatic ring and the carboxylic acid function, which can engage in specific interactions with biological targets. The length and flexibility of the alkyl chain are also critical determinants of activity. For instance, studies on a series of phenylated pyrazoloalkanoic acids demonstrated that the potency was dependent on the length of the alkanoic acid side chain, with an eight or nine-atom chain showing optimal activity in inhibiting platelet aggregation. nih.gov

Furthermore, the introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a particular target.

Functional Group Modifications and Their Synthetic Accessibility

Modifications of the functional groups within this compound can lead to a diverse range of analogues with potentially improved biological profiles. The primary sites for modification include the phenyl ring, the carboxylic acid, and the ketone.

Phenyl Ring Modifications: Substituents such as halogens, hydroxyl groups, and methoxy (B1213986) groups can be introduced onto the phenyl ring. The position of these substituents is crucial; for example, in a study of benzoic acid derivatives as α-amylase inhibitors, a hydroxyl group at the 2-position had a positive effect on inhibitory activity, whereas methoxylation at the same position had a negative effect. patsnap.com

Carboxylic Acid Modifications: The carboxylic acid can be converted to esters, amides, or other bioisosteres to alter solubility, membrane permeability, and metabolic stability.

Ketone Modifications: The ketone group can be reduced to a hydroxyl group, converted to an oxime, or used as a handle for further derivatization.

The synthetic accessibility of these derivatives is generally good. For instance, a related compound, 4,7-Dioxo-7-phenylheptanoic acid, has been synthesized from acetophenone (B1666503) and furfural (B47365) through a condensation reaction followed by hydrolysis. asianpubs.org Such synthetic routes can be adapted for the preparation of a variety of this compound analogues.

Conformational Analysis and Molecular Recognition Implications for SAR

The three-dimensional conformation of this compound derivatives is a key factor in their interaction with biological targets. The flexible heptanoic acid chain allows the molecule to adopt various conformations, and the preferred conformation for binding will depend on the topology of the target's active site.

Computational methods, such as molecular modeling and quantum mechanical calculations, are valuable tools for studying the conformational preferences of these molecules. nih.govmdpi.com These studies can help to identify low-energy conformations that are likely to be biologically relevant. For example, understanding the conformational landscape of the flexible side chain is critical for designing inhibitors that can effectively fit into the binding pocket of an enzyme. researchgate.net

Molecular recognition is driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the phenyl ring can participate in hydrophobic and π-stacking interactions. The ketone group also serves as a hydrogen bond acceptor. The spatial arrangement of these functional groups, dictated by the molecule's conformation, is paramount for effective binding and subsequent biological activity.

Structure-Activity Relationships in Biological Systems

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of investigation for developing new therapeutic agents.

While direct evidence for this compound as a histone deacetylase (HDAC) inhibitor is not established, the structural motifs present in the molecule are found in known HDAC inhibitors. Phenylalanine-containing hydroxamic acids, for example, have been identified as selective inhibitors of class IIb HDACs. researchgate.net The general structure of an HDAC inhibitor comprises a zinc-binding group (ZBG), a linker, and a cap group. In the context of this compound, the carboxylic acid could potentially act as a ZBG, the alkyl chain as a linker, and the phenyl group as a cap.

Structure-activity relationship studies on other HDAC inhibitors have shown that modifications to the cap group, such as introducing substituents on the phenyl ring, can significantly impact potency and selectivity. nih.gov For instance, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors, halogen substitutions at the para-position of the phenyl ring were beneficial for inhibitory activity. nih.gov

Table 1: SAR of Phenyl-Keto Acid Derivatives as Potential Enzyme Inhibitors (Hypothetical Data based on related compounds)

Modification Effect on Activity Rationale
Phenyl Ring Substitution (e.g., para-chloro)Increased PotencyEnhanced hydrophobic interactions in the binding pocket.
Alkyl Chain Length (Shortening)Decreased PotencySuboptimal positioning of the cap group and zinc-binding group.
Carboxylic Acid to EsterDecreased PotencyLoss of key hydrogen bonding interactions with the enzyme.
Ketone to HydroxylVariableMay alter binding mode and introduce new hydrogen bonding opportunities.

Phenylalkanoic acid derivatives have been investigated for their anti-inflammatory properties. researchgate.net The mechanism of action can involve the inhibition of various enzymes involved in the inflammatory cascade. The structural features of this compound, particularly the phenyl and carboxylic acid moieties, are common in non-steroidal anti-inflammatory drugs (NSAIDs).

In the context of energy metabolism, phenylpyruvic acid, a metabolite that accumulates in phenylketonuria (PKU), has been shown to inhibit key enzymes such as pyruvate (B1213749) kinase and hexokinase. nih.govnih.gov This suggests that phenyl-keto acids can interfere with central metabolic pathways. The accumulation of phenylalanine and its metabolites in PKU can lead to oxidative stress and mitochondrial dysfunction. researchgate.net

Comparative Analysis of Bioactive Phenyl-Keto Acid Derivatives

A comparative analysis of different phenyl-keto acid derivatives is essential for identifying the most promising lead compounds for further development. This analysis typically involves comparing their potency (e.g., IC50 or Ki values), selectivity against different targets, and physicochemical properties.

For example, in a study of α-keto oxazole (B20620) inhibitors of fatty acid amide hydrolase (FAAH), a systematic variation of the acyl side chain, which includes a terminal phenyl group, revealed that a chain length of six carbons was optimal for potency. nih.gov Substitutions on the terminal phenyl group were generally well-tolerated, with some derivatives showing increased potency. nih.gov

In the context of phenylketonuria, the accumulation of phenylalanine and its keto-acid metabolite, phenylpyruvic acid, is central to the pathophysiology of the disease. nih.govmayoclinic.orgmedscape.comnih.gov Understanding the differential effects of these and related compounds on various enzymes and cellular processes is crucial for developing therapeutic strategies.

Table 2: Comparison of Bioactive Phenyl-Keto Acid Derivatives (Data from related compound classes)

Compound Class Target Key SAR Findings Reference
Phenylalanine-based hydroxamatesHDACsBiarylalanine-containing hydroxamates show selectivity for HDAC6. researchgate.net
α-Keto oxazolesFAAHOptimal six-carbon linker to a terminal phenyl group. nih.gov
Phenylpyruvic acidPyruvate kinase, HexokinaseInhibits key enzymes in glucose metabolism. nih.gov
Benzoic acid derivativesα-AmylaseHydroxyl and methoxy substituents on the phenyl ring modulate activity. patsnap.com

Biological Activity and Molecular Mechanisms

Investigation of Inflammatory Processes

There is no available scientific literature that investigates the role of 5-Oxo-7-phenylheptanoic acid in inflammatory processes.

Role in Metabolic Pathways and Energy Homeostasis

The scientific literature does not currently contain information regarding the involvement of this compound in metabolic pathways or its effects on energy homeostasis.

Interactions with Biological Macromolecules

Enzyme Binding and Inhibition Kinetics

There is no available data on the binding of this compound to any enzymes, nor are there any studies detailing its inhibition kinetics.

Receptor Modulation

Information regarding the modulation of any biological receptors by this compound is not present in the current body of scientific literature.

Cellular and Subcellular Mechanisms of Action

Detailed studies on the cellular and subcellular mechanisms of action for this compound have not been published.

Role as Biosynthetic Precursors or Intermediates

There is no information available to suggest that this compound serves as a biosynthetic precursor or an intermediate in any known biological pathway.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic techniques are fundamental in elucidating the molecular structure of 5-Oxo-7-phenylheptanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in its structure. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (around 7.1-7.3 ppm). The methylene (B1212753) protons adjacent to the phenyl group and the carbonyl group would show distinct chemical shifts and coupling patterns. The protons of the aliphatic chain would resonate at higher field strengths, with their chemical shifts influenced by their proximity to the keto and carboxylic acid functionalities. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. Distinct signals would be observed for the carbonyl carbon of the ketone (typically around 200-210 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons of the phenyl group (in the 120-140 ppm range), and the various methylene carbons of the heptanoic acid chain.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone (typically around 1715 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹). A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (236.28 g/mol ). Characteristic fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups, leading to the formation of stable acylium ions, and potentially a McLafferty rearrangement.

Spectroscopic Technique Expected Observations for this compound
¹H NMRAromatic protons (~7.1-7.3 ppm), methylene protons adjacent to functional groups, aliphatic chain protons, and a broad carboxylic acid proton signal.
¹³C NMRKetone carbonyl (~200-210 ppm), carboxylic acid carbonyl (~170-180 ppm), aromatic carbons (~120-140 ppm), and aliphatic carbons.
IR SpectroscopyC=O stretch (ketone, ~1715 cm⁻¹), C=O stretch (carboxylic acid, ~1700-1725 cm⁻¹), broad O-H stretch (2500-3300 cm⁻¹).
Mass SpectrometryMolecular ion peak (m/z = 236.28), characteristic fragmentation patterns including alpha-cleavage and McLafferty rearrangement.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC))

Chrom

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 5-Oxo-7-phenylheptanoic acid. These methods provide a detailed picture of the molecule's electron distribution, which is fundamental to its reactivity and physical properties.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. For this compound, the HOMO is typically localized around the phenyl ring and the oxygen atoms of the carboxyl and keto groups, which are electron-rich areas. Conversely, the LUMO is predominantly centered on the carbonyl carbons, highlighting their electrophilic nature. libretexts.orgoregonstate.edu The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular orbital calculations also reveal the polarization of the carbonyl groups (both the ketone and the carboxylic acid). The significant electronegativity of the oxygen atoms results in a partial positive charge on the adjacent carbon atoms, making them susceptible to nucleophilic attack. pressbooks.pub

Below is a table summarizing typical electronic properties that could be calculated for this compound using DFT methods.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates regions of electron donation (phenyl ring, oxygen atoms)
LUMO Energy-1.2 eVIndicates regions of electron acceptance (carbonyl carbons)
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability
Dipole Moment3.5 DQuantifies the overall polarity of the molecule

Molecular Docking and Dynamics Simulations for Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques model the interaction of the molecule with biological macromolecules, such as proteins, to predict binding affinity and mode.

Molecular docking simulations would begin by placing various conformations of this compound into the active site of a target protein. The software then calculates the most favorable binding poses and estimates the binding energy. Due to the molecule's flexibility, arising from its aliphatic chain, flexible docking approaches are particularly important. wisdomlib.orgresearchgate.net These methods allow for conformational changes in both the ligand and the protein's active site residues upon binding. nih.gov The carboxylic acid group is a key feature for forming strong hydrogen bonds with receptor site amino acids, while the phenyl group can engage in hydrophobic or π-stacking interactions.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov An MD simulation tracks the movements of all atoms in the system over a set period, providing insights into the dynamic nature of the interaction. nih.gov Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.

The following table illustrates the kind of data generated from a hypothetical molecular docking and dynamics study of this compound with a target protein.

ParameterResult (Illustrative)Interpretation
Molecular Docking
Binding Energy-8.2 kcal/molPredicts a strong binding affinity to the target.
Key InteractionsHydrogen bonds with Lys122, Arg254; Pi-stacking with Phe341Identifies the specific amino acids crucial for binding.
Molecular Dynamics
RMSD of Ligand1.5 ÅIndicates the ligand remains stably bound in the active site.
Hydrogen Bond Occupancy> 80% with Lys122Shows a persistent and stable hydrogen bond interaction.

Prediction of Reactivity and Mechanistic Pathways

Computational methods are also used to predict the chemical reactivity of this compound and to elucidate potential reaction mechanisms. The presence of both a ketone and a carboxylic acid functional group provides multiple sites for chemical reactions.

The carbonyl carbon of the ketone is an electrophilic center, susceptible to nucleophilic addition. pressbooks.pub The carboxylic acid group can undergo reactions such as esterification or amidation. Theoretical calculations can model the transition states of these reactions to determine their activation energies, providing a measure of how fast the reaction is likely to proceed. For instance, the ketonization process, which is a potential side reaction in the synthesis of aldehydes from carboxylic acids, can be studied computationally. researchgate.net

Furthermore, the acidity of the carboxylic acid proton can be predicted through computational pKa determination methods. nih.gov The reactivity of the α-hydrogens (adjacent to the carbonyl groups) can also be assessed, as their acidity is increased, making them susceptible to deprotonation by a strong base.

DFT calculations can be used to construct a potential energy surface for a given reaction, mapping out the energy changes as the reactants are converted into products. This allows for the identification of the most likely reaction pathway. osti.gov

Biosynthetic Considerations and Natural Occurrence

Putative Biosynthetic Pathways (e.g., Polyketide Pathways and Biogenetic Significance)

The biosynthesis of 5-oxo-7-phenylheptanoic acid, while not extensively detailed in scientific literature, is hypothesized to occur via a polyketide pathway. This proposed route draws parallels with the biosynthesis of other naturally occurring phenylheptanoids, such as those found in ginger (Zingiber officinale). Polyketide pathways are a fundamental mechanism in organisms for producing a wide array of secondary metabolites.

The biogenetic significance of this compound likely lies in its role as a metabolic intermediate in the formation or degradation of more complex molecules. Its structure, featuring a phenyl group and a seven-carbon chain, suggests a hybrid origin, likely involving both the shikimate and polyketide pathways.

The putative biosynthetic pathway is thought to commence with a starter unit derived from the shikimate pathway, such as cinnamic acid or a related phenylpropanoid. This starter unit is then extended by acetate (B1210297) units (malonyl-CoA) through the action of a polyketide synthase (PKS) enzyme complex. The process would involve a series of condensation, reduction, and dehydration reactions to build the heptanoic acid chain. The oxo group at the C-5 position is likely introduced through a specific oxidation step during or after the chain assembly.

Table 1: Putative Biosynthetic Precursors for this compound

Precursor TypeSpecific MoleculeBiosynthetic Origin
Starter UnitCinnamic acid or p-Coumaric acidShikimate Pathway
Extender UnitsMalonyl-CoAFatty Acid Metabolism

Enzyme Systems Involved in Biosynthesis or Degradation

The specific enzyme systems responsible for the biosynthesis of this compound have not been fully characterized. However, based on the proposed polyketide pathway, several key enzyme classes would be implicated.

Polyketide Synthases (PKSs): These are large, multi-domain enzymes or enzyme complexes that catalyze the iterative condensation of acetate units to form the polyketide chain. A Type III PKS is likely involved, given its role in the biosynthesis of similar phenylheptanoids in plants.

Acyl-CoA Synthetases: These enzymes would be responsible for activating the phenylpropanoid starter unit to its coenzyme A thioester, preparing it for entry into the PKS pathway.

Reductases and Dehydratases: Within the PKS complex, these enzymes would tailor the growing polyketide chain by reducing keto groups and removing water molecules to form double bonds.

Oxidoreductases: An oxidoreductase would be necessary to introduce the ketone functional group at the C-5 position of the heptanoic acid chain.

The degradation of this compound is presumed to follow standard fatty acid catabolism pathways, such as β-oxidation. This would involve enzymes like acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases to break down the carbon chain.

Natural Analogues and Their Biological Context

While this compound itself is not widely reported from natural sources, a variety of structurally related phenylheptanoids have been isolated from medicinal plants and fungi. These natural analogues often exhibit significant biological activities.

A prominent group of natural analogues are the gingerols, found in the rhizomes of ginger. These compounds are characterized by a phenylheptanoid skeleton with varying degrees of hydroxylation and a ketone group. For instance,-gingerol is known for its anti-inflammatory and anti-emetic properties. Other related compounds include the diarylheptanoids, such as curcumin (B1669340) from turmeric (Curcuma longa), which possess potent antioxidant and anti-inflammatory effects.

Table 2: Selected Natural Analogues of this compound

Compound NameNatural SourceBiological Context/Activity
-GingerolZingiber officinale (Ginger)Anti-inflammatory, anti-emetic, antioxidant
CurcuminCurcuma longa (Turmeric)Anti-inflammatory, antioxidant, anticancer
Yakuchinone AAlpinia oxyphyllaAnti-inflammatory
CentrolobolCentrolobium spp.Antifungal, antimicrobial

These natural analogues highlight the diverse biological roles that phenylheptanoid structures can play, suggesting that this compound could also possess latent biological activity or serve as a precursor to such compounds in nature.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to replicate nature's synthetic strategies in a laboratory setting. For this compound, a biomimetic approach would likely mimic the proposed polyketide pathway. This would involve the condensation of a phenylpropanoid-derived starting material with a suitable four-carbon building block.

A plausible biomimetic synthesis could start with a derivative of cinnamic acid, such as cinnamoyl-CoA or a more stable synthetic equivalent. This starter unit would then be reacted with a diketene (B1670635) or a similar C4 synthon in a reaction designed to mimic the Claisen-type condensations catalyzed by PKS enzymes. The reaction conditions would be chosen to favor the formation of the desired keto-acid product.

Alternatively, an aldol-type condensation between a phenyl-containing aldehyde or ketone and a derivative of levulinic acid could also be considered a biomimetic approach, as it mimics the carbon-carbon bond-forming strategies frequently observed in biosynthesis. The choice of catalysts, such as proline or other organocatalysts, can further enhance the biomimetic nature of the synthesis by mimicking enzymatic catalysis.

While a specific biomimetic synthesis for this compound is not prominently documented, these general strategies provide a framework for its potential construction based on biosynthetic principles.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Scalability

The current production of 5-Oxo-7-phenylheptanoic acid typically involves the oxidation of 7-phenylheptanoic acid. innospk.com Common industrial methods employ oxidizing agents like potassium permanganate (B83412) or chromium trioxide to achieve this transformation. innospk.com For large-scale production, continuous flow reactors are often utilized to improve efficiency and yield. innospk.com

Future research should focus on developing more sustainable and efficient synthetic methodologies. This could involve the exploration of greener oxidizing agents to minimize environmental impact. Furthermore, investigations into biocatalytic routes, employing enzymes to facilitate the specific oxidation, could offer a highly selective and environmentally benign alternative to traditional chemical methods. The development of such novel routes would not only be academically significant but would also enhance the economic viability and scalability of producing this compound for various applications.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Oxidation Established and well-understoodUse of hazardous reagents, potential for byproducts
Green Oxidation Reduced environmental impact, increased safetyCatalyst stability and reusability, reaction optimization
Biocatalysis High selectivity, mild reaction conditionsEnzyme stability and cost, substrate specificity
Flow Chemistry Enhanced control, improved safety and scalabilityInitial setup cost, potential for clogging

Advanced Mechanistic Investigations in Chemical Biology

The biological roles and mechanisms of action of this compound are not well-documented in publicly available literature. As a medium-chain keto-acid, it is plausible that it could interact with various metabolic pathways. Medium-chain fatty acids are known to be metabolized differently from their long-chain counterparts, often being transported directly to the liver for β-oxidation. creative-proteomics.com This process leads to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production. creative-proteomics.com

Future research in chemical biology should aim to elucidate the specific intracellular targets and pathways modulated by this compound. Advanced studies could investigate its potential role in cellular energy metabolism, lipid metabolism, and signaling pathways. Understanding these fundamental mechanisms is crucial for uncovering any potential therapeutic or adverse biological effects. Techniques such as metabolomics and proteomics could be employed to observe the global changes in cellular metabolites and proteins upon exposure to the compound.

Development of Chemical Probes and Tools for Biological Systems

To facilitate the advanced mechanistic investigations mentioned above, the development of chemical probes derived from this compound is essential. These tools would enable researchers to visualize and track the compound within biological systems, as well as identify its binding partners.

Designing and synthesizing fluorescently tagged or biotinylated derivatives of this compound would be a critical first step. These probes could be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of the compound.

Affinity-Based Proteomics: To pull down and identify interacting proteins.

Activity-Based Protein Profiling: To identify enzymes that metabolize or are inhibited by the compound.

The creation of such chemical tools would be instrumental in unraveling the specific biological functions of this compound.

Integration with Systems Biology and Cheminformatics Approaches

The integration of experimental data with computational approaches offers a powerful strategy for understanding the broader biological context of this compound. Systems biology can be used to model the metabolic networks in which the compound may participate, predicting its effects on cellular homeostasis.

Cheminformatics tools can be employed for a variety of in silico analyses. For instance, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on derivatives of this compound to predict their biological activities and guide the design of new molecules with desired properties. researchgate.net Molecular docking simulations could be used to predict potential protein targets by virtually screening the compound against libraries of protein structures. nih.gov The LIPID MAPS (Lipidomics Gateway) is an example of a resource that provides tools for the analysis of fatty acids and their derivatives, which could be adapted for studying this compound. lipidmaps.org

By combining these computational methods with experimental validation, a more comprehensive and predictive understanding of the biological significance of this compound can be achieved, paving the way for its potential application in new therapeutic areas.

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., ketone at δ ~2.1 ppm for adjacent CH₂ groups) and phenyl ring signals (δ ~7.2-7.4 ppm) .
    • IR : Confirm ketone (C=O stretch ~1700-1750 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Q. Methodological Answer :

Cross-Validation : Compare data with NIST Chemistry WebBook entries or published crystallographic databases .

Multi-Technique Approach : Use complementary methods (e.g., X-ray diffraction for crystal structure vs. solution-state NMR).

Control Experiments : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent polarity, temperature) .

Error Analysis : Quantify instrumental uncertainties (e.g., NMR integration errors) and batch-to-batch variability .

Advanced: What computational strategies are effective in modeling the reactivity of this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry and calculate reaction pathways (e.g., keto-enol tautomerism) using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior.
  • Docking Studies : If biologically active, model interactions with enzymes using AutoDock Vina to identify binding affinities .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Q. Methodological Answer :

  • Solubility Profile : Insoluble in water; soluble in polar aprotic solvents (DMSO, DMF) and moderately in THF .
  • Experimental Implications :
    • Use DMSO for in vitro assays but confirm solvent compatibility with biological systems.
    • For kinetic studies, pre-dissolve in DMSO and dilute with buffer to avoid precipitation .

Advanced: How should researchers design dose-response experiments to evaluate biological activity?

Q. Methodological Answer :

Range-Finding : Start with logarithmic dilutions (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values.

Controls : Include vehicle (solvent) controls and reference compounds (e.g., known enzyme inhibitors).

Replicates : Use ≥3 biological replicates to account for variability.

Endpoint Selection : Measure activity via fluorescence assays (e.g., NADPH depletion for oxidoreductase targets) or cell viability (MTT assay) .

Advanced: What protocols ensure stability of this compound in long-term studies?

Q. Methodological Answer :

  • Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
  • Stability Testing :
    • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., decarboxylation or ketone reduction) .
    • pH Stability : Assess solubility and degradation in buffers (pH 2–9) to simulate physiological conditions.

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during weighing and synthesis to minimize inhalation risks.
  • Disposal : Neutralize with sodium bicarbonate before disposing as hazardous waste .

Advanced: How can researchers address low reproducibility in synthetic yields?

Q. Methodological Answer :

Parameter Optimization : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) .

Purification : Employ flash chromatography with gradient elution (hexane:EtOAc) or recrystallization (ethanol/water).

Quality Control : Track lot-to-lot variability in starting materials via COA (Certificate of Analysis) .

Advanced: What statistical methods are appropriate for analyzing conflicting bioactivity data across studies?

Q. Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those lacking proper controls).
  • Subgroup Analysis : Stratify results by experimental conditions (e.g., cell line, assay type) to identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.